molecular formula C9H5KN2O2S3 B7946553 potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate

potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate

Cat. No.: B7946553
M. Wt: 308.4 g/mol
InChI Key: GCRKLXMRVUNNLF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial use.

Chemical Reactions Analysis

Types of Reactions

“potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

“potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

“potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate” can be compared with other similar compounds, such as:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique properties make it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S3.K/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;/h1-4H,(H,10,14)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKLXMRVUNNLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KN2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.